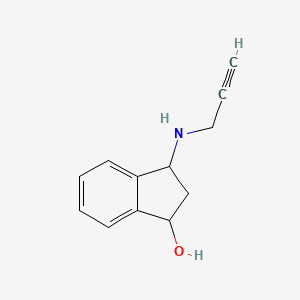

3-Hydroxy-n-propargyl-1-aminoindan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac-cis-1-Deshidroxirazagilina: es un derivado de la Rasagilina, un conocido inhibidor de la monoaminooxidasa B utilizado principalmente en el tratamiento de la enfermedad de Parkinson . Este compuesto se caracteriza por la ausencia de un grupo hidroxilo en su estructura, lo que lo diferencia de su compuesto progenitor, la Rasagilina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Síntesis asimétrica en un solo paso: Este método implica la aminación reductiva de cetonas utilizando reductasas de iminas.

Resolución cinética dinámica: Este método quimioenzimático utiliza lipasa B de Candida antarctica y un catalizador de racemización de paladio.

Métodos de producción industrial: La producción industrial de rac-cis-1-Deshidroxirazagilina normalmente sigue el método de resolución cinética dinámica debido a su eficiencia y escalabilidad. El uso de enzimas inmovilizadas y catalizadores reciclables hace que este método sea económicamente viable para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: rac-cis-1-Deshidroxirazagilina puede sufrir reacciones de oxidación, normalmente que implican reactivos como el peróxido de hidrógeno u otros agentes oxidantes.

Reducción: El compuesto puede reducirse utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo amino puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Haluros de alquilo, cloruros de acilo.

Principales productos formados:

Oxidación: Formación de los óxidos o derivados hidroxilados correspondientes.

Reducción: Formación de derivados de aminas reducidas.

Sustitución: Formación de derivados de aminas sustituidas.

Aplicaciones Científicas De Investigación

rac-cis-1-Deshidroxirazagilina tiene varias aplicaciones en la investigación científica:

Neuroprotección: Ha mostrado potencial en la neuroprotección y el retraso de la progresión de enfermedades neurodegenerativas como el Parkinson.

Estudios de farmacocinética: Se utiliza en estudios para comprender la farmacocinética y la bioequivalencia de los derivados de la Rasagilina.

Sistemas de administración de fármacos: Desarrollo de formulaciones inyectables de acción prolongada para mejorar el cumplimiento y la eficacia de la medicación.

Mecanismo De Acción

El mecanismo de acción preciso de rac-cis-1-Deshidroxirazagilina no se entiende completamente. Se cree que funciona de forma similar a la Rasagilina inhibiendo la monoaminooxidasa B. Esta inhibición aumenta los niveles extracelulares de dopamina en el estriado, lo que ayuda a aliviar los síntomas de la enfermedad de Parkinson .

Comparación Con Compuestos Similares

Compuestos similares:

Rasagilina: El compuesto progenitor, utilizado principalmente por sus efectos neuroprotectores.

Selegilina: Otro inhibidor de la monoaminooxidasa B utilizado en el tratamiento de la enfermedad de Parkinson.

Safinamida: Un inhibidor reversible de la monoaminooxidasa B con propiedades adicionales de inhibición de la liberación de glutamato.

Singularidad: rac-cis-1-Deshidroxirazagilina es única debido a su modificación estructural, que puede ofrecer diferentes propiedades farmacocinéticas y potenciales beneficios terapéuticos en comparación con su compuesto progenitor y otros inhibidores similares .

Propiedades

Fórmula molecular |

C12H13NO |

|---|---|

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2 |

Clave InChI |

NMAOXAKDLRBCFC-UHFFFAOYSA-N |

SMILES canónico |

C#CCNC1CC(C2=CC=CC=C12)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)

![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)

![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)

![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)

![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)